(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Description

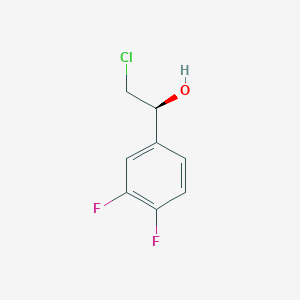

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOLLNVCYSUXCP-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CCl)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649589 | |

| Record name | (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006376-60-8 | |

| Record name | (αS)-α-(Chloromethyl)-3,4-difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006376-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-chloro-1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol chemical properties

An In-depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Foreword: A Chiral Intermediate of Critical Importance

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure building blocks is paramount. These chiral synthons are the architectural foundations upon which complex, stereospecific active pharmaceutical ingredients (APIs) are built. This compound has emerged as a molecule of significant interest, primarily recognized as a vital chiral intermediate for the synthesis of Ticagrelor[1][2]. Ticagrelor, a P2Y12 receptor antagonist, is a critical medication in the management of acute coronary syndromes, making the efficient and stereoselective synthesis of its intermediates a key focus for process chemists and drug developers[3][].

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of facts. We will explore the causality behind synthetic choices, delve into its chemical and physical properties, and provide actionable protocols grounded in established literature. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this key intermediate.

Physicochemical & Structural Properties

This compound is a chiral secondary alcohol whose stereochemistry is crucial for its subsequent use in asymmetric synthesis[3]. Its core structure consists of a 3,4-difluorophenyl ring attached to a 2-chloroethanol backbone, with a stereocenter at the carbinol carbon.

Data Summary

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 1006376-60-8 | [3][5][6] |

| Molecular Formula | C₈H₇ClF₂O | [5][6] |

| Molecular Weight | 192.59 g/mol | [3][5][6] |

| Appearance | Clear, almost colorless to light yellow, viscous liquid | [5][7] |

| Purity | Typically ≥98% with enantiomeric excess (ee) >99% | [5][8][9] |

| Boiling Point | 256.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage | 2-8°C, in a cool, well-ventilated area under inert gas (Argon) | [7][10] |

Note on Physical State: While some suppliers have listed the material as a "Yellow Solid"[8], the consensus from technical data sheets and predictive modeling points towards it being a high-boiling, viscous liquid at ambient temperature[3][5][7]. This discrepancy may arise from lot-to-lot variations in purity or the presence of residual solvents. For all practical purposes, it should be handled as a liquid.

Spectroscopic Characterization Profile

Definitive structural confirmation is essential. The following section outlines the expected spectroscopic data based on the molecule's structure and analysis of analogous compounds.

¹H NMR (Proton NMR)

(Predicted for CDCl₃, 400 MHz)

-

δ 7.15-7.40 (m, 3H): The aromatic protons on the difluorophenyl ring will appear as a complex multiplet. The complexity arises from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

δ 4.95-5.05 (m, 1H): This multiplet corresponds to the benzylic proton (CH-OH). It is coupled to the adjacent diastereotopic methylene protons and the hydroxyl proton, resulting in a complex splitting pattern.

-

δ 3.70-3.85 (m, 2H): The two protons of the chloromethyl group (-CH₂Cl) are diastereotopic due to the adjacent chiral center. They will appear as a pair of multiplets, often an AB quartet further split by the benzylic proton.

-

δ 2.50-2.80 (br s, 1H): The hydroxyl proton (-OH) signal is typically broad and its chemical shift can vary depending on concentration and temperature.

¹³C NMR (Carbon NMR)

(Predicted for CDCl₃, 100 MHz)

-

δ 148-152 (dd, J ≈ 248 Hz, 12 Hz): C3 and C4 carbons attached to fluorine will show large one-bond C-F coupling constants.

-

δ 138-140 (m): Quaternary aromatic carbon C1.

-

δ 115-125 (m): Aromatic carbons C2, C5, and C6, with observable C-F couplings.

-

δ 72-75: The carbinol carbon (C H-OH), a key signal indicating the alcohol functionality[11].

-

δ 48-51: The chloromethyl carbon (-C H₂Cl). The attachment to the electronegative chlorine atom shifts it downfield relative to a standard alkyl carbon[11].

FT-IR (Infrared Spectroscopy)

-

~3350 cm⁻¹ (broad): Characteristic O-H stretching vibration of the alcohol group.

-

~3050-3100 cm⁻¹ (medium): Aromatic C-H stretching.

-

~1500-1600 cm⁻¹ (sharp): Aromatic C=C ring stretching vibrations.

-

~1100-1280 cm⁻¹ (strong): C-F stretching vibrations, characteristic of the fluorinated phenyl ring.

-

~1050-1150 cm⁻¹ (strong): C-O stretching of the secondary alcohol.

-

~650-800 cm⁻¹ (strong): C-Cl stretching vibration.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expect a molecular ion peak at m/z = 192 and a characteristic [M+2] peak at m/z = 194 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragmentation: A prominent fragment would be observed from the loss of the chloromethyl radical (•CH₂Cl), resulting in a cation at m/z = 143 [M - 49].

Synthesis Methodologies: A Tale of Two Catalysts

The critical challenge in synthesizing this compound is achieving high enantioselectivity. The primary precursor is 2-chloro-1-(3,4-difluorophenyl)ethanone[1][2]. Two dominant strategies have proven effective: biocatalytic reduction and chemo-catalytic asymmetric reduction.

Biocatalytic Asymmetric Reduction via Ketoreductase (KRED)

This approach represents a green, highly efficient, and increasingly popular method in industrial settings. The causality is straightforward: ketoreductase enzymes are exquisitely chiral catalysts that can selectively reduce a prochiral ketone to a single enantiomer of the corresponding alcohol with near-perfect fidelity.

Expertise & Rationale: The choice of a KRED system is driven by its exceptional selectivity (>99.9% ee is common), mild reaction conditions (ambient temperature and pressure, aqueous media), and environmental benefits (reducing heavy metal waste). The process often uses a co-enzyme regeneration system (e.g., glucose/GDH or isopropanol/ADH) to make the use of expensive cofactors like NAD(P)H economically viable[2].

Experimental Protocol: KRED-Mediated Synthesis [1][2]

-

Enzyme Preparation: A suitable ketoreductase (e.g., KR-01) is overexpressed in a host like E. coli. The cells are harvested and can be used as a whole-cell biocatalyst or as a purified enzyme.

-

Reaction Setup: In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared.

-

Cofactor Regeneration: Add components for the cofactor recycling system. For an isopropanol-based system, add isopropanol (which also acts as a co-solvent) and NADP⁺.

-

Substrate Addition: Add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone. It can be added at high concentrations (up to 500 g/L) depending on the enzyme's tolerance[1].

-

Biocatalyst Addition: Introduce the KRED enzyme or whole cells to the reactor to initiate the reaction.

-

Reaction Monitoring: Maintain the temperature (e.g., 30°C) and pH. Monitor the conversion of the ketone to the alcohol via HPLC. The reaction typically completes within 24 hours.

-

Workup & Isolation: Upon completion, the product is extracted directly from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The product is typically of high purity and enantiomeric excess directly after extraction and may be used without further purification[1]. If needed, silica gel chromatography can be employed.

Chemo-catalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction)

The CBS reduction is a classic, robust, and reliable method for the asymmetric reduction of ketones. Its mechanism relies on the formation of a chiral complex between borane and a chiral oxazaborolidine catalyst, which then directs the hydride delivery to one face of the ketone.

Expertise & Rationale: The CBS reduction is chosen for its predictability and broad substrate scope. The (S)-CBS catalyst reliably produces the (S)-alcohol. The reaction is performed under anhydrous and inert conditions, as borane reagents are water-sensitive. Toluene is a common solvent choice. The high yield and enantioselectivity justify the use of the stoichiometric borane reagent and the catalyst[6].

Experimental Protocol: CBS Reduction [6]

-

Inert Atmosphere: A dry, nitrogen-purged reactor is essential. Add a solution of the (S)-CBS catalyst (e.g., (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1][5][8]oxazaborole) in dry toluene.

-

Reagent Addition: Cool the reactor to 10°C. Slowly add a solution of borane-THF complex (BH₃·THF) in toluene. Stir for 1 hour to allow for complex formation.

-

Substrate Addition: Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in toluene dropwise over approximately 2 hours, maintaining the temperature at 10°C.

-

Reaction: Allow the reaction to proceed for 1 hour at 10°C after the addition is complete.

-

Quenching: Carefully quench the reaction by the dropwise addition of dilute sulfuric acid, ensuring the temperature remains below 10°C.

-

Workup & Isolation: After quenching, allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic and aqueous layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a yellow oil with high purity (96.5%) and enantiomeric excess (98.9% ee)[6].

Workflow Visualization

Caption: Synthetic routes to the target chiral alcohol.

Application in Pharmaceutical Synthesis: The Path to Ticagrelor

The primary industrial application of this compound is as a cornerstone intermediate in the multi-step synthesis of Ticagrelor[1][2][]. Its specific chirality is transferred through subsequent synthetic steps to establish the correct stereochemistry in the final API, which is essential for its pharmacological activity.

The synthesis proceeds by using the chiral alcohol to construct the key cyclopropyl ring found in Ticagrelor. A simplified representation of this transformation highlights the importance of our title compound.

Caption: Role as a key intermediate for Ticagrelor.

Beyond Ticagrelor, its structural motif makes it a valuable building block for other neurologically active compounds, potentially aiding in the development of drugs for conditions like depression or anxiety, where specific enantiomers are often required to ensure efficacy and minimize side effects[3].

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is crucial. The compound is classified as harmful and an irritant.

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat[10].

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes. Avoid breathing vapors or mist[10].

-

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area. For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., Argon) is recommended[10].

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling molecule for the synthesis of life-saving medicines. Its value is defined by its specific chirality, which can be reliably produced through either advanced biocatalytic methods or robust chemo-catalytic protocols. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working in the field of pharmaceutical development. This guide serves as a foundational document to support that endeavor, providing both the data and the scientific rationale needed for successful application.

References

- 1. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol(1006376-60-8)FT-IR [chemicalbook.com]

- 2. This compound | 1006376-60-8 | GQB37660 [biosynth.com]

- 3. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound [myskinrecipes.com]

- 8. rsc.org [rsc.org]

- 9. clearsynth.com [clearsynth.com]

- 10. 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | CID 2392321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Structural Elucidation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Abstract

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably Ticagrelor, a potent antiplatelet agent used in the treatment of acute coronary syndromes.[1] The precise stereochemical configuration of this molecule is paramount, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.[2] This in-depth technical guide provides a comprehensive, multi-faceted approach to the unambiguous structural elucidation of this compound. It details the integrated use of advanced spectroscopic and chromatographic techniques, supported by computational modeling, to confirm not only the molecular connectivity but also the absolute stereochemistry of the chiral center. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust, field-proven methodology for chiral structure determination.

Introduction: The Imperative of Chirality

Chirality is a fundamental property in drug design and development. For molecules with a single stereocenter, such as 2-Chloro-1-(3,4-difluorophenyl)ethanol, two enantiomers—(R) and (S)—exist. These molecules are non-superimposable mirror images with identical physical properties in an achiral environment, but they can interact differently with chiral biological systems like enzymes and receptors.[2] Therefore, confirming the absolute configuration of the desired (S)-enantiomer is not merely an analytical exercise but a critical step for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

Foundational Analysis: Confirming Molecular Identity

Before interrogating the stereochemistry, the fundamental chemical structure and molecular formula (C₈H₇ClF₂O) must be confirmed.[3] High-resolution mass spectrometry and a suite of NMR experiments provide the necessary data to establish the molecular framework.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the first line of analysis to confirm the elemental composition.

-

Expected Ionization Pattern: Under Electron Ionization (EI), alcohols typically undergo alpha-cleavage and dehydration.[5][6] For the target molecule, alpha-cleavage between the carbinol carbon (C1) and the chloromethyl carbon (C2) is expected. The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) should result in a characteristic M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.[5]

Table 1: Predicted HRMS and Key Fragmentation Data

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | [C₈H₇³⁵ClF₂O]⁺ | 192.0126 | Molecular Ion |

| [M+2]⁺ | [C₈H₇³⁷ClF₂O]⁺ | 194.0097 | Isotopic Peak for ³⁷Cl |

| [M-H₂O]⁺ | [C₈H₅ClF₂]⁺ | 174.0021 | Dehydration Product |

| [M-CH₂Cl]⁺ | [C₇H₅F₂O]⁺ | 143.0257 | Alpha-Cleavage Product |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments in a suitable deuterated solvent (e.g., CDCl₃) is required for a complete assignment.

-

¹H NMR: Provides information on the chemical environment and neighboring protons. Key expected signals include the methine proton (CH-OH), the diastereotopic methylene protons (-CH₂Cl), and the aromatic protons on the difluorophenyl ring.

-

¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical environment.[8] The spectrum should display eight distinct signals corresponding to the eight carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, confirming which protons are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | CH-OH | ~5.0 (dd) | ~70-75 | H1 to C2, C1', C2', C6' |

| 2 | CH₂Cl | ~3.7-3.9 (m, 2H) | ~45-50 | H2 to C1, C1' |

| 1' | C | - | ~135-140 | H1, H2', H6' to C1' |

| 2' | CH | ~7.2 (d) | ~115-120 | H1, H6' to C2' |

| 3' | C-F | - | ~150 (dd) | H2', H5' to C3' |

| 4' | C-F | - | ~150 (dd) | H5', H6' to C4' |

| 5' | CH | ~7.1 (m) | ~117-122 | H4', H6' to C5' |

| 6' | CH | ~7.3 (m) | ~125-130 | H1, H2', H5' to C6' |

| - | OH | Variable | - | - |

| Note: Chemical shifts are estimates and can vary based on solvent and concentration. Coupling patterns (J-coupling) with fluorine atoms are expected for aromatic protons and carbons. |

Stereochemical Determination: The Core Challenge

With the molecular connectivity established, the next and most critical phase is the determination of the absolute configuration at the C1 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard method for separating enantiomers and determining enantiomeric purity or enantiomeric excess (ee).[9][10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Rationale: The choice of CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are highly effective for a broad range of chiral compounds, including alcohols.[10] A screening approach using multiple columns and mobile phases is often the most efficient strategy.[11]

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening:

-

Column 1: Lux® Cellulose-1 or Chiralcel® OD-H (Cellulose-based)

-

Column 2: Lux® Amylose-1 or Chiralpak® AD (Amylose-based)

-

-

Mobile Phase Screening (Normal Phase):

-

System A: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v)

-

System B: n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10, 80:20 v/v)

-

Rationale: Normal phase often provides better selectivity for this class of compounds.

-

-

Analysis Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

-

Optimization: Once baseline separation is achieved, the mobile phase composition can be fine-tuned to optimize resolution and analysis time.

-

Peak Identification: To assign the (S)-enantiomer peak, a certified reference standard of this compound must be injected under the optimized conditions.

Definitive Assignment: Vibrational Circular Dichroism (VCD)

While chiral HPLC separates enantiomers, it does not inherently assign the absolute configuration without a known standard. Vibrational Circular Dichroism (VCD) is a powerful technique that provides this assignment without the need for crystallization.[2][12] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[13]

The process involves comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., the S-enantiomer).[2][14]

-

If the experimental and calculated spectra match (same sign and relative intensity for major bands), the absolute configuration of the sample is confirmed as the one used in the calculation (S).[2]

-

If the spectra are mirror images, the sample has the opposite configuration (R).[2]

Rationale: This method is highly reliable and has become a go-to alternative to X-ray crystallography, especially for oils or non-crystalline solids.[2][13] The accuracy of the DFT calculation is critical and depends on identifying the correct low-energy conformers of the molecule in the chosen solvent.[14]

Workflow: VCD-Based Absolute Configuration Assignment

The following diagram illustrates the workflow for assigning absolute configuration using VCD.

Caption: Workflow for VCD-based absolute configuration assignment.

The Gold Standard: X-Ray Crystallography

When a single crystal of suitable quality can be obtained, single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[15][16][17] The technique of anomalous dispersion allows for the unambiguous assignment of stereochemistry without reference to any other standard.

Caveat: The primary challenge with this method is the ability to grow a high-quality crystal, which is not always feasible, particularly for viscous liquids or oils.[3][15]

Integrated Analysis and Final Elucidation

The strength of this guide's methodology lies in the integration of orthogonal data sets. The structure elucidation is not complete until all data points converge to support the same structural and stereochemical assignment.

Caption: Integrated workflow for complete structure elucidation.

A successful elucidation requires that:

-

The molecular formula from HRMS matches the proposed structure.

-

All ¹H and ¹³C NMR signals are fully assigned and all 2D correlations (COSY, HSQC, HMBC) are consistent with the connectivity of 2-Chloro-1-(3,4-difluorophenyl)ethanol.

-

Chiral HPLC shows a single major peak (>99.5% ee) that co-elutes with the certified (S)-enantiomer reference standard.

-

The experimental VCD spectrum shows a strong positive correlation with the DFT-calculated spectrum for the (S)-enantiomer.

When all these conditions are met, the structure of This compound can be considered unequivocally confirmed.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. schrodinger.com [schrodinger.com]

- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol CAS number 1006376-60-8

An In-depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: Synthesis, Characterization, and Application

Introduction

This compound, a chiral chlorohydrin, has emerged as a cornerstone intermediate in the synthesis of advanced pharmaceutical agents. Its structural features—a stereogenic carbinol center and a difluorinated phenyl ring—make it a highly valuable building block, particularly for creating molecules with precise three-dimensional orientations essential for therapeutic efficacy. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its synthesis, with a focus on both traditional asymmetric chemical methods and modern green biocatalytic routes, its critical role in the production of the antiplatelet drug Ticagrelor, and the analytical methodologies required for its quality control.

The primary significance of this molecule lies in its role as a key chiral intermediate for the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The specific (S)-configuration of the alcohol is crucial for establishing the correct stereochemistry in the final drug product, directly impacting its pharmacological activity and safety profile.[3]

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate handling, reaction conditions, and analytical approaches.

| Property | Value | Source(s) |

| CAS Number | 1006376-60-8 | [3][4] |

| Molecular Formula | C₈H₇ClF₂O | [4][5] |

| Molecular Weight | 192.59 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid; may also be a yellow solid. | [3][5][6] |

| Purity | Typically ≥97.5% | [3][5] |

| Storage Condition | 2-8°C, often stored under an inert atmosphere like Argon. | [3][7] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound with high enantiomeric purity is paramount. Two primary strategies have been successfully employed: asymmetric chemical reduction and biocatalytic reduction. The choice between these methods often involves a trade-off between setup complexity, cost, and environmental impact.

Asymmetric Chemical Reduction: The Corey-Bakshi-Shibata (CBS) Method

The CBS reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones. This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, to stereoselectively deliver a hydride from a stoichiometric reducing agent, such as borane, to the ketone.

Causality of the Method: The effectiveness of the CBS reduction hinges on the formation of a rigid, sterically defined complex between the chiral catalyst, the borane, and the substrate ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone. The catalyst's chiral environment dictates the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of the (S)-enantiomer. The use of an inert atmosphere and low temperatures is critical to prevent catalyst degradation and minimize side reactions, ensuring high enantioselectivity.

Experimental Protocol: CBS Reduction [4]

-

Reactor Setup: Under a nitrogen atmosphere, add a solution of (S)-methyl-CBS catalyst (e.g., 1M in toluene) to a dry reaction flask.

-

Reagent Addition: Slowly add a borane-tetrahydrofuran (BH₃·THF) complex solution to the catalyst while maintaining the temperature at approximately 10°C. Stir for 1 hour to allow for complex formation.

-

Substrate Introduction: Dissolve the starting material, 2-chloro-1-(3,4-difluorophenyl)ethanone, in toluene. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at 10°C.

-

Reaction Monitoring: Allow the reaction to proceed for 1 hour at 10°C. Monitor the conversion of the ketone to the alcohol via thin-layer chromatography (TLC) or HPLC.

-

Quenching: Carefully quench the reaction by the dropwise addition of dilute sulfuric acid, keeping the temperature below 10°C.

-

Workup and Isolation: After quenching, allow the mixture to warm to room temperature and stir for 30 minutes. Separate the organic layer. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and water.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. For this specific protocol, a yield of 98.9% with an enantiomeric excess (ee) of 98.9% was reported.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Chiral Intermediate

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a stereogenic center, a difluorinated aromatic ring, and a reactive chloromethyl group, make it a valuable and versatile building block in organic synthesis. Most notably, it serves as a critical intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome.[1][2]

The precise stereochemistry and functional group arrangement of this molecule (CAS Number: 1006376-60-8, Molecular Formula: C₈H₇ClF₂O) are paramount to its utility and the efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, rigorous structural confirmation and purity assessment are essential. This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, offering a framework for its unambiguous identification. We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causality behind the spectral features.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR reveals the number of distinct hydrogen environments and their proximity to one another. For this compound, we anticipate five distinct signals corresponding to the different types of protons in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for calibrating the chemical shift axis.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Collect a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative ratio of protons.

While a publicly available spectrum for this specific molecule is not readily accessible, we can predict its features with high confidence based on the analysis of structurally similar compounds.[5]

| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment |

| a | ~2.5 - 3.5 | Singlet (broad) | - | 1H | -OH |

| b | ~3.7 - 3.9 | Doublet of Doublets (dd) | J(H-H) ≈ 4-6, J(H-H) ≈ 11-12 | 2H | -CH₂Cl |

| c | ~5.0 - 5.2 | Triplet (t) or Multiplet (m) | J(H-H) ≈ 4-6 | 1H | -CH(OH)- |

| d, e, f | ~7.0 - 7.4 | Multiplets (m) | J(H-F), J(H-H) | 3H | Ar-H |

Causality and Interpretation:

-

Hydroxyl Proton (a): The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration and solvent, due to hydrogen bonding exchange. It typically appears as a singlet as its coupling to adjacent protons is often not observed.

-

Chloromethyl Protons (b): The two protons on the carbon bearing the chlorine are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely a doublet of doublets, resulting from coupling to the benzylic proton (c). The electronegative chlorine atom deshields these protons, shifting them downfield to ~3.7-3.9 ppm.

-

Benzylic Proton (c): This proton is attached to the carbon bearing the hydroxyl group and the aromatic ring. It is significantly deshielded by both the oxygen and the aromatic system, placing its signal around 5.0-5.2 ppm. It will be split by the two adjacent chloromethyl protons, resulting in a triplet or a more complex multiplet.

-

Aromatic Protons (d, e, f): The three protons on the difluorophenyl ring will appear in the aromatic region (~7.0-7.4 ppm). Their signals will be complex multiplets due to both proton-proton (ortho, meta) and proton-fluorine coupling.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their chemical environment (e.g., hybridization, attachment to electronegative atoms).

The protocol is nearly identical to that for ¹H NMR, using the same sample. The key difference is the observation frequency, which is specific to the ¹³C nucleus (e.g., 100 or 125 MHz on a 400 or 500 MHz spectrometer, respectively). Spectra are typically acquired in a proton-decoupled mode, where all signals appear as singlets, simplifying the spectrum.

Based on established chemical shift ranges and data from similar structures, the following signals are expected.[5][6]

| Predicted δ (ppm) | Assignment | Rationale |

| ~50 | -CH₂Cl | Aliphatic carbon attached to highly electronegative chlorine. |

| ~72 | -CH(OH)- | Aliphatic carbon attached to electronegative oxygen. |

| ~115 - 125 | Aromatic CH | Aromatic carbons. Signals will be split due to C-F coupling. |

| ~138 - 142 | Aromatic C-CH | Quaternary aromatic carbon attached to the ethanol side chain. |

| Aromatic C-F | Quaternary aromatic carbons directly bonded to fluorine, showing large C-F coupling constants. |

Causality and Interpretation:

-

The carbon atoms directly attached to electronegative atoms (Cl, O, F) are significantly deshielded and appear at higher chemical shifts (further downfield).[6]

-

The two carbons bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), appearing as doublets in a proton-coupled ¹³C spectrum. Even in a decoupled spectrum, these large couplings can affect signal shape and intensity. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

-

The eight carbon atoms of the molecule are all chemically non-equivalent, and thus eight distinct signals are expected in the ¹³C NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Mass and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural clues from its fragmentation pattern.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

| Feature | Predicted m/z | Interpretation |

| Molecular Weight | 192.59 g/mol | Calculated for C₈H₇ClF₂O.[3] |

| [M+H]⁺ Ion | 193.0 | The protonated parent molecule. |

| Isotopic Pattern | 193.0 / 195.0 (~3:1 ratio) | The characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). This is a definitive marker. |

| Key Fragments | 143.0 | Loss of CH₂Cl group ([M-CH₂Cl]⁺). |

| 175.0 | Loss of H₂O ([M-H₂O+H]⁺). |

Causality and Interpretation:

-

The most crucial piece of information is the molecular ion peak, which confirms the molecular weight. In ESI, this is typically observed as the [M+H]⁺ or [M+Na]⁺ adduct.

-

The presence of a single chlorine atom provides a highly distinctive isotopic pattern. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for every chlorine-containing ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. Observing this pattern is strong evidence for the presence of one chlorine atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific types of bonds absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the presence or absence of key functional groups.

-

Sample Preparation: As the compound is a viscous liquid, a spectrum can be easily obtained by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample in an FTIR (Fourier Transform Infrared) spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Subtraction: A background spectrum (of air or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3600 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic |

| ~3000 - 2850 | Medium | C-H stretch | Aliphatic |

| ~1600 & ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1300 - 1100 | Strong | C-F stretch | Aryl Fluoride |

| ~1150 - 1050 | Strong | C-O stretch | Alcohol |

| ~800 - 600 | Strong | C-Cl stretch | Alkyl Chloride |

Causality and Interpretation:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretch, centered around 3300 cm⁻¹. The broadness is a direct result of intermolecular hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the side chain.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of signals, including the strong stretching vibrations for the C-F and C-O bonds, as well as the C-Cl stretch at lower wavenumbers. While complex, this region is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is definitively achieved through the synergistic use of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming atomic connectivity and stereochemistry. Mass spectrometry validates the molecular weight and elemental composition, with the chlorine isotopic pattern serving as a key confirmation point. Finally, IR spectroscopy provides unambiguous evidence for the presence of the critical hydroxyl, aryl fluoride, and alkyl chloride functional groups. Together, these methods form a self-validating system, ensuring the identity, purity, and structural integrity of this vital pharmaceutical intermediate.

References

- 1. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol | 1006376-60-8 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1006376-60-8 | GQB37660 [biosynth.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

Physical and chemical characteristics of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

An In-Depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of this compound, a critical chiral intermediate in contemporary pharmaceutical synthesis. The document delves into its fundamental physical and chemical characteristics, detailed spectral analysis, established synthesis methodologies, and essential safety protocols. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the compound's significance as a key building block, most notably in the synthesis of the antiplatelet agent Ticagrelor. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this paper serves as a vital resource for the scientific community engaged in organic synthesis and medicinal chemistry.

Introduction: A Keystone Chiral Intermediate

This compound is a high-value chiral alcohol that has garnered significant attention in the pharmaceutical industry. Its structural features—a stereodefined secondary alcohol, a chloromethyl group, and a difluorinated phenyl ring—make it a versatile and indispensable precursor for complex molecular targets.

The primary driver for its importance is its role as a vital chiral synthon for the synthesis of Ticagrelor[1][2]. Ticagrelor is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome[1][2]. The specific (S)-stereochemistry of the alcohol is paramount, as it dictates the absolute stereochemistry of the final active pharmaceutical ingredient (API), ensuring its efficacy and pharmacological specificity[3]. This guide elucidates the core scientific principles and practical methodologies associated with this key molecule.

Physicochemical Characteristics

The physical and chemical properties of this compound define its behavior in chemical reactions, purification processes, and storage. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1006376-60-8 | [4][5] |

| Molecular Formula | C₈H₇ClF₂O | [4][5][6] |

| Molecular Weight | 192.59 g/mol | [4][5] |

| Appearance | Clear, almost colorless viscous liquid or Yellow Solid | [5][7] |

| Purity | ≥98% | [4][7] |

| Density | 1.37 g/cm³ | [7] |

| Boiling Point | 256.3 °C | [7] |

Note on Appearance: The appearance is reported variably as a viscous liquid or a yellow solid. This variation may depend on the purity of the substance and the ambient temperature, as some high molecular weight alcohols can exist as supercooled liquids or waxy solids at or near room temperature.

Spectral Analysis: Elucidating the Structure

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound. While specific spectra are proprietary to manufacturers, a detailed prediction based on fundamental principles of NMR spectroscopy provides a robust framework for analysis.

Caption: Molecular structure with proton designations for NMR analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

| Proton Designation | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

| Hₐ, Hₑ (Aromatic) | 7.0 - 7.4 | Multiplet (m) | 3H | The three protons on the difluorophenyl ring will appear in the aromatic region. Their signals will be complex multiplets due to coupling with each other and with the two fluorine atoms. |

| Hₒ (Hydroxyl) | 2.0 - 4.0 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[8] This peak disappears upon a D₂O shake.[9] |

| Hₓ (Benzylic) | ~4.9 - 5.1 | Doublet of Doublets (dd) | 1H | This proton is on the chiral carbon (α-carbon) adjacent to the oxygen and the aromatic ring, causing significant deshielding.[8] It will be split by the two diastereotopic protons of the chloromethyl group (Hբ). |

| Hբ (Chloromethyl) | ~3.7 - 3.9 | Multiplet (m) | 2H | These two protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, each being split by the other and by the benzylic proton (Hₓ). The adjacent chlorine atom causes a downfield shift. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum identifies the different carbon environments in the molecule.

| Carbon Designation | Predicted δ (ppm) | Rationale |

| Aromatic Carbons | 115 - 155 | Six distinct signals are expected for the aromatic carbons. The carbons bonded to fluorine will show large C-F coupling constants and will be significantly shifted. |

| C-OH (Benzylic) | 70 - 75 | The carbon atom bonded to the hydroxyl group is significantly deshielded and appears in this region, typical for secondary alcohols.[8] |

| C-Cl (Chloromethyl) | 45 - 50 | The carbon atom bonded to the chlorine is deshielded by the electronegative halogen. |

Synthesis Methodologies

The efficient and stereoselective synthesis of this compound is crucial for its industrial application. Both biocatalytic and traditional chemical methods have been developed.

Caption: General synthesis pathways for this compound.

Protocol 1: Enzymatic Asymmetric Reduction

Biocatalysis offers a green and highly selective route. The use of a ketoreductase (KRED) enzyme facilitates the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the desired (S)-alcohol with high enantiomeric excess.[1][2]

Rationale: This method is preferred for industrial applications due to its high selectivity (>99.9% ee), mild reaction conditions, and reduced environmental impact compared to metal-catalyzed reductions[1][2]. The enzyme's active site creates a chiral environment that forces the hydride transfer from the NADPH cofactor to occur on only one face of the ketone, leading to the (S)-product.

Step-by-Step Methodology:

-

Enzyme Preparation: A suitable ketoreductase (e.g., KR-01) is prepared, often through overexpression in a host organism like E. coli.[2]

-

Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer) is prepared. A cofactor regeneration system, often involving a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is included to recycle the expensive NADPH cofactor.

-

Substrate Addition: The substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, is added to the reaction mixture. High substrate concentrations (up to 500 g/L) have been reported to be effective.[1][2]

-

Bioreduction: The reaction is maintained at a controlled temperature and pH while stirring. The progress is monitored by HPLC until near-complete conversion of the ketone is observed.

-

Workup and Isolation: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be further purified by column chromatography.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a robust and widely used chemical method for the enantioselective reduction of ketones.

Rationale: This method relies on a chiral oxazaborolidine catalyst that complexes with a borane source (e.g., borane-THF). The catalyst holds the ketone in a specific orientation, allowing the borane to deliver a hydride to one face of the carbonyl, thus inducing chirality. A patent describes this specific application.[6]

Step-by-Step Methodology:

-

Catalyst Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of the (S)-CBS catalyst (e.g., (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][4][5]oxazaborole) in an anhydrous solvent like toluene is prepared in a dry reaction vessel.[6]

-

Reagent Addition: A borane source, such as borane-tetrahydrofuran complex (BH₃·THF), is slowly added to the catalyst solution at a controlled temperature (e.g., 10 °C).[6] The mixture is stirred to allow for complex formation.

-

Substrate Addition: A solution of 2-chloro-1-(3,4-difluorophenyl)ethanone in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: The reaction is stirred for several hours until completion, as monitored by TLC or HPLC.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a protic solvent, such as methanol or dilute acid, at a low temperature.

-

Workup and Isolation: The mixture is partitioned between an organic solvent and water or a saturated bicarbonate solution. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically via silica gel chromatography, to yield the pure (S)-alcohol.[6]

Chemical Reactivity and Applications

The utility of this compound lies in its functionality as a bifunctional building block.

-

The Hydroxyl Group: The secondary alcohol can be used in O-alkylation, esterification, or can be activated (e.g., by tosylation) to become a good leaving group for nucleophilic substitution reactions.

-

The Chloroalkyl Group: The primary chloride is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups.

In the synthesis of Ticagrelor, this molecule undergoes further transformations that utilize both of these reactive sites to construct the complex final structure, highlighting its designed purpose as a key intermediate.[1][2] It is also utilized in research to develop novel therapeutic agents for central nervous system disorders.[3]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous nature. The following information is derived from available Safety Data Sheets (SDS).[10]

| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity | GHS07 | Danger | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Respiratory Irritation | GHS07 | Danger | H335: May cause respiratory irritation. | - |

Handling Requirements:

-

Avoid all direct contact with the substance.

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep the container tightly sealed to prevent moisture contamination and evaporation.

-

For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[10]

Conclusion

This compound stands out as a molecule of significant industrial and scientific interest. Its well-defined physicochemical properties, coupled with highly selective synthesis routes, enable its effective use as a chiral building block in pharmaceutical manufacturing. A thorough understanding of its spectral characteristics, reactivity, and handling requirements, as detailed in this guide, is essential for any researcher or scientist working with this compound. As drug development continues to demand increasingly complex and stereochemically pure molecules, the importance of key intermediates like this compound will only continue to grow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. (1S)-2-chloro-1-(3,4-difluorophenyl)-1-ethanol synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS 1006376-60-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Alcohols | OpenOChem Learn [learn.openochem.org]

- 9. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. static.cymitquimica.com [static.cymitquimica.com]

The Linchpin of Chirality: A Technical Guide to the Role of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol in Ticagrelor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a cornerstone in the management of acute coronary syndromes. Its complex stereochemistry is central to its therapeutic efficacy, necessitating a highly controlled and stereoselective synthetic process. This technical guide provides an in-depth analysis of a critical chiral intermediate, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, detailing its pivotal role in establishing the requisite stereochemistry of the final active pharmaceutical ingredient (API). We will explore the advanced synthetic methodologies for this intermediate, with a particular focus on green and efficient enzymatic reductions, and delineate its subsequent transformation into the key cyclopropylamine moiety that ultimately couples with the triazolopyrimidine core of Ticagrelor. This document serves as a comprehensive resource, integrating mechanistic insights, detailed experimental protocols, and comparative data to support researchers and professionals in the field of pharmaceutical development.

Introduction: Ticagrelor and the Imperative of Stereoselectivity

Ticagrelor is a cyclopentyl-triazolo-pyrimidine that reversibly inhibits the P2Y12 receptor, preventing ADP-induced platelet aggregation.[1][2] Its molecular structure possesses multiple chiral centers, and its biological activity is highly dependent on the correct absolute stereochemistry. The synthesis of Ticagrelor is a significant undertaking in medicinal chemistry, with numerous patented routes developed to optimize yield, purity, and cost-effectiveness.[3][4] A convergent synthesis approach is commonly employed, which involves the preparation of key chiral building blocks that are later coupled to form the final molecule.[5]

One of the most crucial of these building blocks is the chiral cyclopropylamine side chain, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. The stereochemistry of this fragment is paramount, and its synthesis often dictates the efficiency and stereochemical purity of the entire Ticagrelor manufacturing process. The cornerstone for establishing this chirality is the synthesis of this compound, a chiral chlorohydrin that serves as the precursor to the cyclopropyl ring system.[6][7]

The Strategic Importance of this compound

This compound is a vital chiral intermediate in the synthesis of Ticagrelor.[8][9] Its significance lies in the fact that the stereocenter at the hydroxyl-bearing carbon directly translates to the desired stereochemistry of the cyclopropane ring in the final API. The synthesis of this intermediate with high enantiomeric purity is therefore a critical control point in the overall manufacturing process.

The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone.[10][11] Both traditional chemical methods and modern biocatalytic approaches have been extensively explored for this transformation.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

Historically, the enantioselective reduction of the parent ketone was achieved using the Corey-Bakshi-Shibata (CBS) reduction.[12][13] This method employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH3·THF) or borane dimethyl sulfide (BMS), to achieve high levels of enantioselectivity.[14][15][16]

The mechanism involves the coordination of the borane to the nitrogen of the CBS catalyst, which then coordinates to the ketone in a sterically controlled manner, allowing for facial-selective hydride delivery to generate the desired (S)-alcohol. While effective, this method often requires cryogenic temperatures, strictly anhydrous conditions, and the use of pyrophoric and hazardous reagents, posing challenges for large-scale industrial production.[13]

Biocatalytic Synthesis: A Green and Efficient Alternative

In recent years, enzymatic reduction has emerged as a superior alternative for the synthesis of this compound.[8][9] This approach utilizes ketoreductases (KREDs), a class of enzymes that can reduce ketones to chiral alcohols with exceptional enantioselectivity and under mild, environmentally benign conditions.[12]

The advantages of biocatalysis in this context are numerous:

-

High Enantioselectivity: KREDs can achieve enantiomeric excess (ee) values often exceeding 99.9%.[8][9]

-

Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous media at ambient temperature and pressure.

-

Environmental Sustainability: This "green chemistry" approach avoids the use of heavy metals and hazardous reagents, reducing toxic waste.

-

High Substrate Loading: Process optimization has enabled substrate concentrations as high as 500 g/L, making the process highly efficient and suitable for industrial scale-up.[8][9]

Synthesis of this compound via Enzymatic Reduction

The biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is a highly optimized and efficient process. A ketoreductase, often expressed in a recombinant host such as E. coli, is used as the catalyst. A co-factor recycling system, typically involving an alcohol dehydrogenase and a sacrificial alcohol like isopropanol, is employed to regenerate the NAD(P)H required for the reduction.[12]

Experimental Protocol: Enzymatic Reduction

The following is a representative protocol for the enzymatic synthesis of this compound:

-

Reaction Setup: To a buffered aqueous solution (e.g., 100 mM PBS, pH 6.0-7.0), add the substrate, 2-chloro-1-(3,4-difluorophenyl)ethanone, to the desired concentration (e.g., up to 500 g/L).

-

Co-factor and Co-substrate: Add a catalytic amount of NAD+ and isopropanol (as the co-substrate for co-factor regeneration).

-

Enzyme Addition: Introduce the ketoreductase (e.g., as wet cells of recombinant E. coli).

-

Reaction Conditions: The reaction mixture is agitated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 18-24 hours) until completion, which can be monitored by HPLC.

-

Work-up and Isolation: Upon completion, the product is extracted from the aqueous phase using an organic solvent such as dichloromethane (DCM) or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography if necessary, although the high purity achieved in the enzymatic reaction often allows for its direct use in the subsequent step.[8][9]

Data Presentation: Comparison of Synthetic Routes

| Parameter | Corey-Bakshi-Shibata (CBS) Reduction | Enzymatic (KRED) Reduction |

| Catalyst | Chiral oxazaborolidine | Ketoreductase (KRED) |

| Reducing Agent | Borane-THF or BMS | NAD(P)H (regenerated) |

| Solvent | Anhydrous organic solvents (e.g., Toluene) | Aqueous buffer |

| Temperature | Low to cryogenic temperatures | Ambient temperature (e.g., 35°C) |

| Enantiomeric Excess (ee) | 93-99% | >99.9% |

| Yield | High | Near quantitative conversion |

| Process Safety | Use of pyrophoric and hazardous reagents | Generally recognized as safe (GRAS) |

| Environmental Impact | Generation of hazardous waste | "Green" and sustainable |

Visualization: Synthetic Workflow

Caption: Workflow for the enzymatic synthesis of the chiral intermediate.

Conversion to Ticagrelor: The Subsequent Synthetic Cascade

The highly enantiopure this compound is the starting point for a multi-step synthesis of the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine intermediate. This transformation meticulously preserves and transfers the stereochemistry established in the initial reduction step.

Step-by-Step Conversion Pathway

-

Epoxidation: The chiral chlorohydrin is treated with a base, such as sodium hydroxide, to induce an intramolecular Williamson ether synthesis, forming the corresponding (S)-2-(3,4-difluorophenyl)oxirane. This reaction proceeds with inversion of configuration at the chlorine-bearing carbon.

-

Cyclopropanation: The epoxide is then reacted with a phosphonate ylide, typically derived from triethyl phosphonoacetate in the presence of a strong base like sodium hydride. This reaction forms the cyclopropane ring, yielding ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid, using standard conditions such as aqueous sodium hydroxide followed by acidic workup.[5]

-

Amidation: The carboxylic acid is converted to the primary amide, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide. This can be achieved through various methods, such as activation with a coupling agent followed by reaction with ammonia, or conversion to the acyl chloride and subsequent ammonolysis.

-

Hofmann or Curtius Rearrangement: The amide undergoes a rearrangement reaction, such as the Hofmann rearrangement (using sodium hypochlorite or hypobromite) or the Curtius rearrangement (via an acyl azide intermediate), to furnish the desired (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This rearrangement proceeds with retention of configuration at the migrating carbon.

-

Final Coupling: The resulting chiral amine is then coupled with the activated triazolopyrimidine core of Ticagrelor, typically a chlorinated derivative, in the presence of a base to yield the protected Ticagrelor molecule.

-

Deprotection: Finally, any protecting groups on the cyclopentane diol moiety are removed under acidic conditions to afford the final Ticagrelor API.

Visualization: Conversion to Final API

Caption: Synthetic pathway from the chiral intermediate to Ticagrelor.

Conclusion

The synthesis of this compound represents a critical juncture in the manufacturing of Ticagrelor, as it instills the necessary chirality that is propagated through subsequent steps to the final API. The transition from classical chemical reductions to highly efficient and environmentally benign biocatalytic methods for the synthesis of this intermediate underscores the advancements in pharmaceutical process development. A thorough understanding of the synthesis and transformation of this pivotal building block is essential for researchers and professionals dedicated to the development of robust, sustainable, and economically viable manufacturing processes for complex, life-saving therapeutics like Ticagrelor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2015067110A1 - Ticagrelor intermediate preparation method - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | C10H8F2O2 | CID 9834218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 9. jocpr.com [jocpr.com]

- 10. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]

- 11. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. patents.justia.com [patents.justia.com]

- 13. WO2021245220A1 - Process for the preparation of ticagrelor - Google Patents [patents.google.com]

- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 15. US9604991B2 - Preparation method of ticagrelor and intermediates thereof - Google Patents [patents.google.com]

- 16. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Chiral Alcohols in Pharmaceuticals: From Stereoselective Synthesis to Clinical Ramifications

An In-depth Technical Guide:

Abstract

Chirality is a fundamental property of molecular structure that has profound implications in pharmacology. A significant percentage of drugs currently in use are chiral, and their stereochemistry dictates their interaction with the inherently chiral environment of the human body.[1][2] Chiral alcohols, specifically, represent a vital class of compounds that are common structural motifs in active pharmaceutical ingredients (APIs) and are critical intermediates in their synthesis. This technical guide provides a comprehensive exploration of the biological significance of chiral alcohols, addressing their stereoselective synthesis, analytical resolution, and the starkly different pharmacokinetic and pharmacodynamic profiles their enantiomers can exhibit. We will delve into the causality behind experimental choices in asymmetric synthesis and analysis, grounded in authoritative protocols and regulatory expectations, to provide drug development professionals with field-proven insights.

The Principle of Chirality in a Biological Context

The vast majority of biological macromolecules, including enzymes, receptors, and nucleic acids, are chiral.[3][4] They are composed of stereochemically defined building blocks (L-amino acids and D-sugars), creating a highly specific three-dimensional environment. This intrinsic chirality means that a biological system can, and often does, interact differently with the two enantiomers of a chiral drug.[2] Enantiomers are non-superimposable mirror images of a molecule, much like a left and right hand.[5]

This differential interaction is often described by the "hand-in-glove" analogy: a right-handed glove (the receptor) will fit a right hand (one enantiomer) perfectly, but not a left hand (the other enantiomer).[6] Consequently, the two enantiomers of a chiral alcohol-containing drug should be considered as two distinct chemical entities, each with its own potential pharmacological and toxicological profile.[2][7]

The more pharmacologically active enantiomer is termed the eutomer , while the less active one is the distomer .[6][8] The distomer is not always benignly inactive; it can contribute to side effects, be responsible for toxicity, or even antagonize the therapeutic action of the eutomer.[5][8] This fundamental principle is the primary driver for the development of single-enantiomer drugs.

Diagram: Enantiomer Interaction with a Chiral Receptor

The following diagram illustrates how a chiral receptor can selectively bind with one enantiomer (the eutomer) due to a three-point interaction, while the other enantiomer (the distomer) cannot achieve the same optimal fit.

References

- 1. ijirset.com [ijirset.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]

- 4. biyokimya101.com [biyokimya101.com]

- 5. Chiral drugs - Wikipedia [en.wikipedia.org]

- 6. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]

- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

An In-depth Technical Guide to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol: From Discovery to Industrial Synthesis

Abstract

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a chiral alcohol that has emerged as a critical building block in modern pharmaceutical synthesis. Its significance is inextricably linked to the development of Ticagrelor, a P2Y12 platelet inhibitor that has transformed the management of acute coronary syndromes. This guide provides a comprehensive overview of this key intermediate, from its historical context within the development of Ticagrelor to the evolution of its synthesis, culminating in highly efficient and sustainable biocatalytic manufacturing processes. We will delve into the mechanistic underpinnings of various synthetic strategies, offer detailed experimental protocols, and present a comparative analysis to inform researchers, scientists, and drug development professionals in their pursuit of robust and scalable chemical processes.

Introduction: The Emergence of a Key Chiral Intermediate

The story of this compound is a testament to the pivotal role of chiral intermediates in the development of life-saving therapeutics. While the compound itself may not be a household name, its contribution to the efficacy of Ticagrelor is undeniable. Ticagrelor's unique, reversible binding to the P2Y12 receptor, which provides faster and more consistent ADP-receptor inhibition than its predecessors, is in part dictated by its specific stereochemistry.[1] The (S)-configuration of the chloroethanol moiety is essential for the desired pharmacological activity, making the enantioselective synthesis of this intermediate a critical challenge in the manufacturing of the final active pharmaceutical ingredient (API).

This guide will navigate the scientific journey of this compound, exploring the synthetic hurdles and innovative solutions that have defined its production.

Historical Perspective: A Journey Intertwined with Ticagrelor's Development

The discovery and development of this compound are intrinsically linked to the research and development of Ticagrelor by AstraZeneca. Early patent literature from AstraZeneca, such as WO9905143 and WO0034283, first described the novel triazolo[4,5-d]pyrimidine compounds that would lead to Ticagrelor.[2] The initial synthetic routes outlined in these patents laid the groundwork for the preparation of the core structures, and with it, the precursors like 2-chloro-1-(3,4-difluorophenyl)ethanone, the prochiral ketone that is the direct precursor to our compound of interest.